molecular formula C15H20N4O9 B12317550 5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole

5'-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole

Cat. No.: B12317550
M. Wt: 400.34 g/mol
InChI Key: VKNLELDKGFXCBY-UHFFFAOYSA-N
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Description

5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole is a synthetic compound that features a tetrazole ring attached to a galactopyranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole typically involves the acetylation of beta-D-galactopyranosyl followed by the introduction of the tetrazole ring. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile compound under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetylation and cycloaddition reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the acetylated galactopyranosyl moiety.

    Substitution: Substituted derivatives with nucleophiles replacing acetyl groups.

Scientific Research Applications

5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological functionalities, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The acetyl groups may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl) tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other acetylated sugar derivatives, making it valuable for specific applications in medicinal chemistry and biochemistry.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O9/c1-6(20)24-5-10-11(25-7(2)21)12(26-8(3)22)13(27-9(4)23)14(28-10)15-16-18-19-17-15/h10-14H,5H2,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNLELDKGFXCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=NNN=N2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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